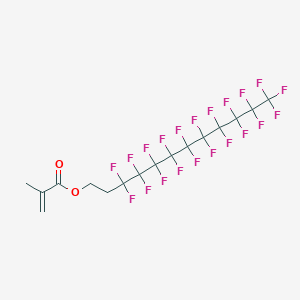

2-(Perfluorodecyl)ethyl methacrylate

描述

Significance of Fluorinated Monomers and Polymers in Contemporary Science

The strategic incorporation of fluorine atoms into monomers represents a cornerstone of modern polymer science, leading to the development of fluoropolymers with a unique and highly desirable set of properties. The replacement of hydrogen with fluorine, the most electronegative element, creates exceptionally strong carbon-fluorine (C-F) bonds. This fundamental characteristic imparts high thermal stability, exceptional chemical inertness, and resistance to solvents and weathering. acs.org

A key consequence of a high fluorine content in a polymer is the dramatic reduction in surface energy. This leads to surfaces that are simultaneously hydrophobic (water-repellent) and oleophobic (oil-repellent), a property crucial for applications ranging from protective coatings to self-cleaning textiles. acs.org Furthermore, fluorinated polymers often exhibit low refractive indices, low dielectric constants, and excellent durability against environmental degradation, such as that caused by UV radiation. acs.org These combined attributes make fluorinated monomers and the polymers derived from them indispensable in a multitude of advanced technological fields, including aerospace, electronics, biomedical devices, and high-performance coatings. documentsdelivered.com

Academic Context of 2-(Perfluorodecyl)ethyl Methacrylate (B99206) within Fluoropolymer Chemistry

Within the broad family of fluorinated monomers, (meth)acrylates with long perfluoroalkyl side chains, such as 2-(Perfluorodecyl)ethyl methacrylate, are of significant academic and industrial interest. These "comb-like" polymers feature a flexible poly(methacrylate) backbone to which long, rigid perfluorinated side chains are attached. acs.org This molecular architecture is critical, as the side chains have a strong tendency to self-organize and crystallize, migrating to the polymer-air interface. This process effectively creates a surface dominated by low-energy trifluoromethyl (CF3) groups, maximizing the hydrophobic and oleophobic characteristics of the material. researchgate.net

Research has shown a direct correlation between the length of the perfluoroalkyl side chain and the resulting surface properties. Longer chains, such as the perfluorodecyl (C10F21) group in this compound, are particularly effective at forming highly ordered, low-energy surfaces. researchgate.net For instance, the homopolymer of 1H,1H,2H,2H-heptadecafluorodecyl methacrylate, which features the same perfluorinated chain length, has been a subject of study in the development of low surface energy materials. nih.gov The methacrylate group itself provides a readily polymerizable moiety, allowing for synthesis via conventional free-radical polymerization or more advanced controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.netdigitellinc.com This versatility allows for the creation of a wide range of architectures, from simple homopolymers to complex copolymers with tailored properties. researchgate.net

Scope and Research Imperatives for this compound Systems

The primary research imperative for this compound and its polymer systems is the development of advanced surfaces with exceptionally low surface energy. Materials derived from long-chain fluorinated methacrylates like 1H, 1H, 2H, 2H-perfluorodecyl methacrylate (PFDMA) are noted for their extremely low surface energies, with some reported values as low as 3.5 mN·m⁻¹. researchgate.net The investigation into poly(this compound) seeks to leverage this for creating superhydrophobic and superoleophobic surfaces.

Key research areas include:

Surface Science and Morphology: A significant focus is on understanding and controlling the surface morphology of poly(this compound) films. Techniques such as initiated Chemical Vapor Deposition (iCVD) are explored to create conformal coatings on various substrates, including complex, non-flat textures. researchgate.net The relationship between deposition parameters, the resulting crystalline structure of the polymer, surface roughness, and the ultimate water and oil repellency is a critical area of investigation. acs.org

Copolymerization and Functional Materials: Research involves the copolymerization of this compound with other monomers to create materials with combined functionalities. For example, copolymerizing it with phosphonate-containing monomers aims to produce coatings that have both low surface energy and strong adhesion to metal oxide surfaces for anti-corrosion applications. nih.gov The challenge lies in overcoming the significant polarity differences between the highly fluorinated monomer and potential co-monomers. nih.gov

Advanced Polymerization Techniques: The use of controlled radical polymerization methods to synthesize well-defined block copolymers containing a poly(this compound) segment is another research frontier. This allows for the precise design of amphiphilic materials that can self-assemble into complex nanostructures, with potential applications in areas like drug delivery or advanced functional coatings. mdpi.com

The overarching goal is to harness the unique properties of the perfluorodecyl side chain to engineer next-generation materials for demanding applications where surface control is paramount.

Chemical and Physical Data

The properties of this compound and its closely related analogs are crucial for understanding its behavior in materials science applications.

Interactive Table of Physical Properties

| Property | This compound | 2-(Perfluorooctyl)ethyl methacrylate | 2-(Perfluorohexyl)ethyl methacrylate |

| CAS Number | 2144-54-9 | 1996-88-9 accustandard.com | 2144-53-8 |

| Molecular Formula | C₁₆H₉F₂₁O₂ mdpi.com | C₁₄H₉F₁₇O₂ mdpi.com | C₁₂H₉F₁₃O₂ |

| Melting Point (°C) | 43-45 rsc.org | -20 rsc.org | N/A |

| Boiling Point (°C) | 95 rsc.org | 110 (at 4 mmHg) rsc.org | 123-125 |

| Density (g/mL) | ~1.604 (estimate) rsc.org | 1.596 (at 25 °C) rsc.org | N/A |

| Refractive Index (n20/D) | N/A | 1.343 rsc.org | N/A |

Structure

3D Structure

属性

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F21O2/c1-5(2)6(38)39-4-3-7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)14(31,32)15(33,34)16(35,36)37/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHLOOOXLDQLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21CH2CH2OC(O)C(CH3)=CH2, C16H9F21O2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062204 | |

| Record name | 10:2 Fluorotelomer methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2144-54-9 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2144-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10:2 Fluorotelomer methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Perfluorodecyl Ethyl Methacrylate and Its Polymeric Architectures

Monomer Synthesis and Purification Techniques

The synthesis of 2-(Perfluorodecyl)ethyl methacrylate (B99206), also known as 1H,1H,2H,2H-perfluorododecyl methacrylate, typically involves the esterification of methacrylic acid or its derivatives with a fluorinated alcohol. The general and commercially utilized route involves reacting 1H,1H,2H,2H-perfluorododecan-1-ol with methacryloyl chloride or methacrylic anhydride (B1165640) in the presence of a base to neutralize the resulting acid byproduct. Alternatively, direct esterification with methacrylic acid can be performed using an acid catalyst, though this often requires more stringent conditions to drive the reaction to completion.

Following the reaction, purification of the monomer is crucial to remove unreacted starting materials, catalysts, and byproducts, which could interfere with subsequent polymerization reactions. A common purification method involves washing the crude product with an aqueous base solution to remove acidic impurities, followed by water washes to remove salts. The organic phase is then dried and the monomer is isolated. Further purification can be achieved through techniques such as distillation under reduced pressure or recrystallization. For fluorinated acrylates, purification by washing with solvents like petroleum ether has also been reported to effectively remove impurities. radtech.org The final purity is often assessed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

Homopolymerization Strategies for Poly(2-(Perfluorodecyl)ethyl Methacrylate)

The polymerization of this compound can be achieved through several radical polymerization techniques. The choice of method influences the polymer's molecular weight, molecular weight distribution (polydispersity), and architecture.

Free Radical Polymerization Approaches

Conventional free radical polymerization is a robust and widely used method for synthesizing fluorinated poly(meth)acrylates. researchgate.netcore.ac.uk The homopolymerization of this compound is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

The polymerization is generally carried out in a solution. Due to the fluorinated nature of the monomer, specialized fluorinated solvents or solvent mixtures are often required to ensure the solubility of both the monomer and the resulting polymer. biosynth.com The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from inhibiting the polymerization process. The reaction temperature is chosen based on the decomposition kinetics of the initiator, commonly in the range of 60-80 °C. While this method is effective for producing high molecular weight polymers, it offers limited control over the polymer chain length and results in polymers with a broad molecular weight distribution (polydispersity index (PDI) > 1.5).

| Initiator | Solvent System | Typical Temperature (°C) | Resulting Polymer | Reference |

| AIBN | Toluene/MEK | 75 | Random Copolymer | researchgate.net |

| BPO | Cyclohexanone | 70 | Random Copolymer | researchgate.net |

| AIBN | Xylene/Butyl acetate | 80 | Fluorinated polyacrylate | radtech.org |

| This table presents typical conditions for the free radical polymerization of fluorinated methacrylates. |

Controlled/Living Radical Polymerization (CLRP) Methods

To overcome the limitations of conventional free radical polymerization, controlled/living radical polymerization (CLRP) techniques are employed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures like block copolymers. researchgate.net This control is achieved by establishing a dynamic equilibrium between active (propagating) radical species and dormant species. cmu.edu

RAFT polymerization is a versatile CLRP technique applicable to a wide range of monomers, including methacrylates. researchgate.net The control is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound. The propagating radical reacts with the CTA, forming a dormant species and a new radical that can initiate further polymerization. This process allows for the controlled growth of polymer chains.

For the RAFT polymerization of this compound, a suitable CTA (e.g., a trithiocarbonate (B1256668) or dithiobenzoate) and a thermal initiator (e.g., AIBN) are used. The reaction is performed in a solvent that can dissolve the monomer, polymer, and CTA. The process involves degassing the reaction mixture through several freeze-pump-thaw cycles before heating to the desired temperature to initiate polymerization. youtube.com This technique is particularly advantageous for creating well-defined block copolymers by sequential monomer addition. nih.gov

| Monomer System | RAFT Agent (CTA) | Initiator | Solvent | Temperature (°C) | PDI | Reference |

| 2-Hydroxyethyl Methacrylate (HEMA) | 4-Cyano-4-((dodecylsulfanylthiocarbonyl)sulfanyl)pentanoic acid | AIBN | N/A | Room Temp. | Low | researchgate.net |

| Glycidyl Methacrylate (GlyMA) | Poly(stearyl methacrylate) macro-CTA | V601 | Mineral Oil | 70 | < 1.30 | rsc.org |

| 2-Hydroxyethyl Methacrylate (HEMA) | Cyanomethyl dithiobenzoate (CDB) | ACVA | n-Dodecane | 90 | Low | nih.gov |

| This table showcases examples of RAFT polymerization for functional methacrylates, illustrating typical components and conditions applicable to fluorinated systems. |

ATRP is another powerful CLRP method that uses a transition metal complex (e.g., copper, ruthenium) as a catalyst to reversibly activate and deactivate the polymer chains. cmu.eduredalyc.org The process involves the reversible transfer of a halogen atom (e.g., bromine or chlorine) from a dormant species to the transition metal complex, generating a propagating radical. redalyc.org

The ATRP of this compound would involve an alkyl halide initiator, a transition metal catalyst (e.g., copper(I) bromide), and a ligand (e.g., a bipyridine or an amine-based ligand) to solubilize the metal salt and tune its reactivity. researchgate.net The polymerization can be carried out in various solvents, including fluorinated solvents or supercritical carbon dioxide, which is an effective medium for fluorinated monomers. researchgate.net ATRP allows for the synthesis of polymers with low polydispersity (typically PDI < 1.3) and is effective for creating well-defined homopolymers and block copolymers. researchgate.netrsc.org

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | PDI | Reference |

| This compound | N/A | N/A (Anionic Polymerization) | Tetrahydrofuran | -78 | 1.1–1.2 | researchgate.net |

| This compound | N/A | N/A (ATRP) | N/A | 60 | 1.1–1.2 | researchgate.net |

| 2-(Dimethylamino)ethyl Methacrylate | Ethyl 2-bromoisobutyrate | CuBr/bpy | Various | Room Temp. | ~1.3 | cmu.edu |

| 2-(Diisopropylamino)ethyl Methacrylate | Various | Cu(II)Br₂/Me₆TREN | Isopropanol/Water | 40 | Low | rsc.org |

| This table provides examples of ATRP conditions used for producing well-defined polymethacrylates, including a direct reference to poly(this compound). |

Emulsion and Miniemulsion Polymerization in Aqueous Media

Emulsion and miniemulsion polymerization are heterogeneous techniques conducted in an aqueous continuous phase. These methods are particularly suitable for hydrophobic monomers that have very low water solubility, such as this compound.

In emulsion polymerization , the monomer is dispersed in water with a surfactant above its critical micelle concentration. Polymerization is initiated in the aqueous phase, and polymer particles are formed within the surfactant micelles. This technique can produce high molecular weight polymers at fast polymerization rates. However, for extremely hydrophobic monomers, transporting the monomer from droplets to the growing polymer particles through the water phase can be a limiting factor. cmu.edu

Miniemulsion polymerization offers a solution to this limitation. In this technique, a stable dispersion of monomer droplets (50-500 nm in diameter) is created by applying high shear (e.g., ultrasonication) to a mixture of monomer, water, a surfactant, and a co-stabilizer (or hydrophobe). researchgate.net The co-stabilizer, a highly water-insoluble compound, prevents the diffusion of the monomer from smaller to larger droplets (Ostwald ripening). Polymerization is then initiated, with each monomer droplet acting as a tiny batch reactor. researchgate.net This method allows for the direct conversion of monomer droplets into polymer particles, preserving the monomer composition and enabling the polymerization of highly hydrophobic monomers like this compound in an aqueous system. cmu.edu

| Technique | Monomer(s) | Stabilizer(s) | Initiator | Key Feature | Reference |

| Emulsion | 2-Hydroxyethyl Methacrylate (HEMA) | Sodium dodecyl sulfate (B86663) (SDS) | N/A | Polymerization of a water-soluble monomer | researchgate.net |

| Miniemulsion | Methyl Methacrylate (MMA) | Surfactant & Co-stabilizer | N/A | Droplets act as nanoreactors | cmu.edu |

| Miniemulsion | MMA / Nanosilica | MPS coupling agent | N/A | Encapsulation of nanoparticles | researchgate.net |

| This table highlights key components and features of emulsion and miniemulsion polymerization for methacrylate monomers. |

Vapor-Phase Deposition Polymerization (e.g., Initiated Chemical Vapor Deposition, iCVD)

Initiated Chemical Vapor Deposition (iCVD) is a solventless, vapor-phase technique for synthesizing thin polymer films. nih.govacs.org The process is particularly advantageous because it preserves the integrity of delicate functional groups on the monomer, making it well-suited for polymerizing complex molecules like fluorinated methacrylates. nih.govmit.edu In a typical iCVD process, the monomer and a radical initiator, such as tert-butyl peroxide (TBPO), are introduced into a vacuum chamber. acs.orgacs.org The initiator is thermally decomposed by an array of heated filaments, generating free radicals. nih.govsvc.org These radicals diffuse to a temperature-controlled substrate where they initiate the polymerization of adsorbed monomer molecules, leading to the growth of a conformal polymer film. nih.govacs.org

The polymerization of 1H,1H,2H,2H-perfluorodecyl acrylate (B77674) (PPFDA), an acrylate analog of PFDMA, has been extensively studied using iCVD. acs.org The mechanism follows a classical free-radical polymerization pathway, but it occurs entirely on the substrate surface. nih.gov Studies have shown that the deposition rate and the molecular weight of the resulting polymer are highly dependent on process parameters. Specifically, the deposition rate increases with higher monomer partial pressures and lower substrate temperatures. acs.org Similarly, the molecular weight of the polymer can be increased by raising the monomer partial pressure or decreasing the substrate temperature. acs.org This control allows for the fine-tuning of film properties. Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) analyses confirm the successful polymerization and full retention of the fluorine-rich side chains without measurable cross-linking. acs.org

Table 1: Influence of iCVD Process Parameters on Poly(1H,1H,2H,2H-perfluorodecyl acrylate) (PPFDA) Properties

| Parameter | Condition Change | Effect on Deposition Rate | Effect on Molecular Weight | Reference |

|---|---|---|---|---|

| Substrate Temperature | Decrease | Increase | Increase | acs.org |

| Monomer Partial Pressure | Increase | Increase | Increase | acs.org |

| Filament Temperature | Increase | Increase (up to a point) | Decrease | acs.org |

Copolymerization Approaches for this compound-Based Materials

Copolymerization extends the utility of this compound by combining its unique properties with those of other monomers. This approach allows for the creation of materials with tunable characteristics, such as amphiphilicity, mechanical strength, and stimuli-responsiveness, which are not achievable with the homopolymer alone.

Random copolymerization of PFDMA with hydrocarbon monomers integrates the distinct properties of fluorinated and non-fluorinated segments along a single polymer chain. This method is often used to create amphiphilic copolymers that can self-assemble in solution. nih.gov A common strategy involves the copolymerization of a hydrophobic fluorinated monomer with a hydrophilic hydrocarbon monomer, such as oligo(ethylene glycol) methyl ether methacrylate (OEGMA). nih.gov

Techniques like Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET-ATRP) are employed to synthesize these copolymers with controlled molecular weights and compositions. nih.gov For example, the random copolymerization of perfluorohexylethyl acrylate (a shorter-chain analog of PFDMA) with tri(ethylene glycol) methacrylate (TEGMA) or poly(ethylene glycol) methyl ether methacrylate (PEGMA) yields water-soluble copolymers. nih.gov These copolymers can self-fold into single-chain nanoparticles or unimer micelles in aqueous solutions and may exhibit lower critical solution temperature (LCST) behavior, where they undergo a phase transition from soluble to insoluble upon heating. nih.gov However, copolymerizing monomers with significant differences in polarity, such as a highly fluorinated methacrylate and a polar phosphonate (B1237965) monomer, can be challenging. nih.gov

Table 2: Examples of Random Copolymers with Fluorinated Methacrylates/Acrylates

| Fluorinated Monomer | Hydrocarbon Comonomer | Polymerization Method | Key Feature | Reference |

|---|---|---|---|---|

| Perfluorohexylethyl acrylate (FA) | Tri(ethylene glycol) methacrylate (TEGMA) | ARGET-ATRP | Amphiphilic, thermoresponsive (LCST) | nih.gov |

| Perfluorohexylethyl acrylate (FA) | Poly(ethylene glycol) methyl ether methacrylate (PEGMA) | ARGET-ATRP | Self-assembles into unimer micelles | nih.gov |

| Heptadecafluorodecyl methacrylate (HDFDMA) | (Dimethoxyphosphoryl)methyl methacrylate (DMPMM) | Free Radical Polymerization | Designed for anti-corrosion coatings | nih.gov |

Block copolymerization produces macromolecules composed of distinct segments, or blocks, of different monomers. harth-research-group.org When this compound forms one block and a hydrophilic monomer forms another, the resulting amphiphilic block copolymer can self-assemble into various nanostructures like micelles, vesicles, and cylinders in a selective solvent. cmu.edu

Controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are highly effective for synthesizing well-defined fluorinated block copolymers. rsc.orgrsc.org For instance, RAFT dispersion copolymerization has been used to create block copolymers of poly(N,N-dimethylamino ethyl methacrylate)-b-poly(benzyl methacrylate-co-2-perfluorooctyl ethyl methacrylate) [PDMA-b-P(BzMA-co-FMA)]. rsc.org In this system, the fluorinated methacrylate is part of a solvophobic block. By adjusting the feed ratio of the benzyl (B1604629) methacrylate and the fluorinated methacrylate, the topology of the solvophobic block can be controlled, which in turn dictates the morphology of the self-assembled nanostructures, ranging from large compound micelles to hexagonally packed hollow hoops. rsc.org Atom Transfer Radical Polymerization (ATRP) is another powerful method used to synthesize amphiphilic block copolymers containing blocks of monomers like 2-(dimethylamino)ethyl methacrylate (DMAEMA) with other acrylates or styrenes. cmu.edu

Table 3: Examples of Amphiphilic Block Copolymers with Fluorinated Methacrylates

| Fluorinated Block | Hydrophilic/Hydrocarbon Block | Polymerization Method | Architecture | Reference |

|---|---|---|---|---|

| Poly(benzyl methacrylate-co-2-perfluorooctyl ethyl methacrylate) | Poly(N,N-dimethylamino ethyl methacrylate) | RAFT Dispersion Polymerization | Diblock, tunable nanostructures | rsc.org |

| Poly(styrene) | Poly(2-(dimethylamino)ethyl methacrylate) | ATRP | Diblock | cmu.edu |

| Poly(methyl methacrylate) | Poly(2-(dimethylamino)ethyl methacrylate) | ATRP | Diblock & Triblock | cmu.edu |

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the backbone. This architecture is particularly useful for surface modification, where grafting a fluoropolymer like PFDMA onto a different polymer backbone can impart low surface energy, hydrophobicity, and oleophobicity to the bulk material.

One example is the synthesis of poly((perfluoroalkyl)ethyl methacrylate)-g-poly(methyl methacrylate) [P(PFMA)-g-PMMA]. capes.gov.br Such materials can be synthesized using macromonomer techniques, where a PMMA macromonomer with a polymerizable end group is copolymerized with the fluorinated methacrylate monomer. The resulting graft copolymer combines the properties of both components, and surface analysis shows a high concentration of the low-energy fluorinated component at the surface. Another sophisticated approach is the "grafting to" method, where pre-synthesized functional polymer chains are attached to a complementary backbone. For example, azide-alkyne "click" chemistry has been used to graft poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) chains onto a polycarbonate backbone bearing alkyne groups, demonstrating a versatile platform for creating complex graft architectures. mdpi.com

Table 4: Graft Copolymer Architectures for Surface Modification

| Backbone Polymer | Grafted Polymer | Grafting Method | Primary Application | Reference |

|---|---|---|---|---|

| Poly((perfluoroalkyl)ethyl methacrylate) | Poly(methyl methacrylate) | Macromonomer Technique | Low surface energy coatings | capes.gov.br |

| Polycarbonate | Poly(2-(dimethylamino)ethyl methacrylate) | "Grafting to" via Click Chemistry | Functional micelle formation | mdpi.com |

Network polymers are formed by crosslinking polymer chains, resulting in materials that are typically insoluble and have enhanced thermal and mechanical stability. nih.gov For fluoropolymers, crosslinking is a key strategy to create durable, low-energy surfaces that resist environmental degradation and surface reconstruction.

A common approach is to copolymerize the fluorinated monomer with a multifunctional crosslinking agent. For example, thin films of a fluorinated acrylate have been crosslinked by copolymerization with divinylbenzene (B73037) (DVB) via the iCVD process. acs.orgnih.gov The resulting crosslinked network physically constrains the fluorinated side chains, preventing them from reorganizing or migrating away from the surface when exposed to a high-energy environment like water. acs.orgnih.gov This strategy has been shown to significantly reduce water contact angle hysteresis, leading to more dynamically repellent surfaces. acs.org The degree of crosslinking can be controlled by adjusting the flow rate of the crosslinker during the iCVD process, allowing for optimization of the film's mechanical and surface properties.

Table 5: Crosslinking Strategies for Fluorinated Polymer Networks

| Fluorinated Monomer | Crosslinking Agent | Polymerization/Curing Method | Key Property Improvement | Reference |

|---|---|---|---|---|

| 1H,1H,2H,2H-perfluorooctyl acrylate (C6PFA) | Divinylbenzene (DVB) | Initiated Chemical Vapor Deposition (iCVD) | Prevents surface reconstruction, reduces water contact angle hysteresis | acs.orgnih.gov |

| 2-((1,1,2-trifluoro-2-(perfluoropropoxy)ethyl)thio)ethyl acrylate | Glycidyl methacrylate (GlyMA) or 2-hydroxyethyl methacrylate (HEMA) | Emulsion Polymerization & Thermal/UV Curing | Durable water and oil repellency on fibers | nih.gov |

Advanced Characterization of Poly 2 Perfluorodecyl Ethyl Methacrylate and Its Copolymers

Spectroscopic Analysis of Polymer Structure and Composition

Spectroscopic methods are fundamental in elucidating the molecular structure and chemical composition of PDFDEMA. These techniques provide data from the bulk polymer down to its surface, offering a complete chemical picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of polymers. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, it is possible to confirm the polymer's identity, determine copolymer composition, and analyze microstructure.

¹H NMR: The proton NMR spectrum of PDFDEMA allows for the identification of the non-fluorinated segments of the polymer. Key resonances include those from the methacrylate (B99206) backbone methyl (–C(CH₃)–) and methylene (B1212753) (–CH₂–) groups, as well as the ethyl spacer (–OCH₂CH₂–) connecting the perfluorodecyl chain to the ester group. researchgate.netresearchgate.net The integration of these peak areas can be used to determine the relative composition in copolymers. researchgate.netresearchgate.net For instance, in copolymers with non-fluorinated methacrylates like methyl methacrylate, the ratio of the characteristic proton signals allows for the quantification of each monomeric unit within the polymer chain. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides more detailed information about the carbon skeleton. nih.gov Each carbon atom in a unique chemical environment gives a distinct signal. For PDFDEMA, characteristic peaks correspond to the carbonyl carbon (C=O) of the ester group, the quaternary carbon of the methacrylate unit, and the carbons of the backbone and the ethyl spacer. researchgate.netchemicalbook.com The highly shielded carbons of the perfluorodecyl chain (–CF₂– and –CF₃) also appear in a specific region of the spectrum, although their signals can be complex due to C-F coupling.

¹⁹F NMR: Given the high fluorine content, ¹⁹F NMR is particularly crucial for characterizing PDFDEMA. This technique is highly sensitive to the local environment of the fluorine atoms. The spectrum typically shows distinct resonances for the terminal trifluoromethyl (–CF₃) group and the various difluoromethylene (–CF₂–) groups along the perfluorodecyl chain. unimelb.edu.au The chemical shifts and coupling patterns provide unambiguous confirmation of the perfluoroalkyl side-chain structure. In copolymer systems, ¹⁹F NMR is used to accurately determine the molar incorporation of the fluorinated monomer. researchgate.net

Table 1: Representative NMR Chemical Shifts (δ) for Poly(2-(Perfluorodecyl)ethyl Methacrylate) Note: Chemical shifts are approximate and can vary based on solvent, temperature, and polymer tacticity.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Backbone –CH₂– | 1.8 - 2.1 |

| Backbone –C(CH₃)– | 0.8 - 1.3 | |

| Ester –OCH₂– | ~4.3 | |

| Spacer –CH₂CF₂– | ~2.5 | |

| ¹³C | Carbonyl C=O | 175 - 178 |

| Quaternary C | 44 - 46 | |

| Backbone –CH₂– | 52 - 55 | |

| Ester –OCH₂– | ~60 | |

| Spacer –CH₂CF₂– | ~32 (triplet due to C-F coupling) | |

| Perfluoroalkyl –(CF₂)ₙ– | 108 - 120 | |

| Perfluoroalkyl –CF₃ | ~125 | |

| ¹⁹F | Terminal –CF₃ | ~ -81 |

| –CF₂CF₃ | ~ -126 | |

| –CF₂CH₂– | ~ -114 | |

| Bulk –(CF₂)₇– | ~ -122 to -124 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups within a polymer structure by measuring the absorption of infrared radiation. erpublications.com For PDFDEMA and its copolymers, FTIR is used to confirm successful polymerization and identify characteristic chemical bonds. researchgate.netsciepub.com

The FTIR spectrum of PDFDEMA is dominated by several strong absorption bands. The most prominent is the carbonyl (C=O) stretching vibration of the methacrylate ester group, which typically appears around 1730-1740 cm⁻¹. researchgate.netresearchgate.net The presence of the long perfluoroalkyl chain is confirmed by a series of intense absorption bands in the region of 1100-1300 cm⁻¹, which are characteristic of C-F stretching vibrations. researchgate.net Specifically, strong peaks around 1205 cm⁻¹ and 1153 cm⁻¹ can be attributed to the stretching vibrations of –CF₂– and the –CF₃ end group, respectively. researchgate.net

In copolymerization studies, FTIR can monitor the incorporation of different monomers. researchgate.neterpublications.com For example, when copolymerized with a non-fluorinated monomer, the relative intensities of the C-F bands to other characteristic bands (e.g., C-H stretching from an alkyl methacrylate) can provide qualitative or semi-quantitative information about the copolymer composition. sciepub.comspectra-analysis.com The disappearance of the C=C stretching band from the monomer (around 1636 cm⁻¹) is a clear indicator of successful polymerization. nih.gov

Table 2: Characteristic FTIR Absorption Bands for Poly(this compound) Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 2950 - 3000 | C-H Stretching | Backbone CH₂, CH₃ |

| 1730 - 1740 | C=O Stretching | Ester Carbonyl |

| 1450 - 1490 | C-H Bending | Backbone CH₂, CH₃ |

| 1100 - 1300 | C-F Stretching | Perfluoroalkyl Chain (–CF₂, –CF₃) |

| ~1205 | C-F Stretching | –CF₂– |

| ~1153 | C-F Stretching | –CF₃ |

| 1147 - 1191 | C-C-O Stretching | Ester Linkage |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nm of a material's surface. vot.plipfdd.de This makes it exceptionally well-suited for analyzing the surface properties of fluoropolymers like PDFDEMA, where surface composition dictates properties such as hydrophobicity and oleophobicity.

XPS analysis of PDFDEMA films reveals the presence of carbon, oxygen, and fluorine. High-resolution scans of the C1s, O1s, and F1s core levels provide detailed information about the chemical bonding environments. researchgate.net

The F1s spectrum typically shows a single, sharp peak at a binding energy of around 689 eV, characteristic of fluorine in a C-F bond.

The O1s spectrum shows peaks corresponding to the two different oxygen environments in the ester group: the carbonyl oxygen (O=C) and the ether-linked oxygen (O-C). vot.pl

The C1s spectrum is the most complex and informative. It can be deconvoluted into multiple component peaks representing the different carbon environments: hydrocarbon (C-C, C-H) in the polymer backbone, the ester group carbons (C-O, O-C=O), and the highly shifted carbons of the perfluoroalkyl chain (CF₂, CF₃). researchgate.net The presence of strong CF₂ and CF₃ signals at higher binding energies (291-294 eV) is a definitive indicator of the fluorinated side chains' migration to the surface. researchgate.netresearchgate.net This surface segregation is a key phenomenon in fluorinated polymers, leading to their low surface energy.

In studies of copolymers, XPS can quantify the surface concentration of fluorine, which may differ significantly from the bulk concentration determined by NMR, confirming the surface-active nature of the PDFDEMA segments. researchgate.net

Table 3: Representative Core-Level Binding Energies (eV) from XPS Analysis of PDFDEMA Note: Binding energies are referenced to the C1s hydrocarbon peak at 285.0 eV and can have slight variations.

| Core Level | Component | Functional Group | Approximate Binding Energy (eV) |

| C1s | C-C/C-H | Polymer Backbone | 285.0 |

| C-O | Ester Linkage | ~286.7 | |

| O-C=O | Ester Carbonyl | ~289.0 | |

| CF₂ | Perfluoroalkyl Chain | ~291.5 | |

| CF₃ | Perfluoroalkyl Terminus | ~293.8 | |

| O1s | O=C | Carbonyl Oxygen | ~532.5 |

| O-C | Ether Oxygen | ~533.8 | |

| F1s | C-F | Perfluoroalkyl Chain | ~689.0 |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful synchrotron-based technique used to probe the orientation of molecules and specific chemical bonds at surfaces. aps.org By measuring the absorption of polarized soft X-rays as a function of the incidence angle of the X-ray beam, NEXAFS can determine the average orientation of molecular orbitals relative to the substrate surface. researchgate.net

For PDFDEMA, NEXAFS is particularly useful for investigating the ordering of the rigid, rod-like perfluoroalkyl side chains at the polymer-air interface. The spectra, particularly at the carbon K-edge, exhibit resonances corresponding to electronic transitions from the C1s core level to unoccupied molecular orbitals, such as σ* (sigma star) and π* (pi star) orbitals. aps.org

The intensity of these resonances is dependent on the relative orientation of the electric field vector of the polarized X-rays and the transition dipole moment of the specific bond. researchgate.net For the C-F and C-C bonds within the perfluoroalkyl chain, σ* resonances are expected. By analyzing the intensity of these σ* resonances at different X-ray incidence angles (angle-resolved NEXAFS), the average tilt angle of the side chains with respect to the surface normal can be calculated. aps.org Studies on similar fluorinated polymers have shown that the perfluoroalkyl side chains tend to orient themselves nearly perpendicular to the surface to minimize surface energy, which can be quantitatively confirmed by NEXAFS analysis.

Morphological and Microstructural Characterization

Microscopy techniques are employed to visualize the physical form and structure of PDFDEMA and its copolymers, from the nanoscale of individual polymer particles to the microscale of film surfaces.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Particle and Film Morphology

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are complementary techniques for characterizing the morphology of polymeric materials. researchgate.net

TEM provides higher resolution images and can reveal the internal structure of polymer particles. It is particularly valuable for characterizing latex particles synthesized via emulsion or dispersion polymerization. In the case of PDFDEMA copolymers prepared as aqueous dispersions, TEM can confirm the particle size and shape (e.g., spherical) and is often used to visualize core-shell structures. researchgate.net For instance, if PDFDEMA is copolymerized with a hydrophilic monomer, TEM imaging, often aided by staining techniques, can distinguish the fluorinated core from the hydrophilic shell. These morphological details are critical for understanding the performance of the polymer in applications like coatings and surface modifiers.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography of polymer films at the nanoscale. researchgate.net For fluorinated polymers like PDFDEMA, which are often used for creating low-energy and hydrophobic surfaces, AFM provides critical information about surface roughness and the morphology of thin films. inrim.itnpl.co.uk The technique can distinguish between different phases in polymer blends and copolymers, revealing how the fluorinated side chains arrange themselves at the surface.

In studies of similar fluorinated acrylate (B77674) polymer films, AFM has been used to quantitatively assess the surface roughness. researchgate.net The analysis of AFM images can yield parameters such as the average roughness (Ra) and the root-mean-square roughness (Rq), which are crucial for applications where a smooth and uniform surface is desired. researchgate.net For instance, in coatings, a lower surface roughness can contribute to improved optical clarity and hydrophobicity. Molecular dynamics simulations, often used in conjunction with experimental techniques like AFM, suggest that the long fluorinated side chains of polymers like PDFDEMA tend to segregate at the air-polymer interface, which influences the surface topography. researchgate.netnih.gov

Below is a table illustrating typical surface roughness data that can be obtained from AFM analysis of polymer films.

| Polymer Film | Scan Size (µm x µm) | Average Roughness (Ra) (nm) | Root-Mean-Square Roughness (Rq) (nm) |

| Polymer A | 5 x 5 | 1.2 | 1.5 |

| Polymer B | 5 x 5 | 3.5 | 4.2 |

| Polymer C | 10 x 10 | 5.8 | 7.1 |

Note: This table provides illustrative data for different polymer films to demonstrate the type of information obtainable from AFM analysis.

Photon Correlation Spectroscopy (PCS) for Particle Size and Distribution

Photon Correlation Spectroscopy (PCS), also known as Dynamic Light Scattering (DLS), is a non-invasive technique widely used for determining the size distribution of sub-micron particles in a suspension or solution. scispace.com For PDFDEMA, which can be synthesized as latex particles via emulsion polymerization, PCS is an invaluable tool for characterizing the hydrodynamic radius of the polymer particles and their size distribution (polydispersity). scispace.comresearchgate.net

The technique works by measuring the intensity fluctuations of scattered light caused by the Brownian motion of the particles. scispace.com Smaller particles move more rapidly, leading to faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. Analysis of these fluctuations allows for the calculation of the particle size distribution. scispace.com This information is critical for applications such as coatings, where particle size can affect film formation, gloss, and mechanical properties. scispace.com For instance, a narrow particle size distribution is often desirable for achieving a uniform and defect-free coating. researchgate.net

The following table presents example data that can be obtained from PCS analysis of polymer latexes.

| Latex Sample | Mean Diameter (nm) | Polydispersity Index (PDI) |

| Latex 1 | 85 | 0.05 |

| Latex 2 | 120 | 0.12 |

| Latex 3 | 150 | 0.08 |

Note: This table shows representative data for different latex samples to illustrate the outputs of PCS analysis.

X-ray Diffraction (XRD) for Crystalline and Ordered Structures

X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the crystalline structure of materials. nih.gov In the context of polymers like PDFDEMA, XRD can provide insights into the degree of crystallinity and the arrangement of polymer chains in the solid state. The long perfluorodecyl side chains of PDFDEMA have a propensity to crystallize or form ordered structures, which can significantly impact the polymer's mechanical and thermal properties.

The XRD pattern of a semi-crystalline polymer typically shows sharp diffraction peaks superimposed on a broad amorphous halo. nih.govresearchgate.net The positions of the diffraction peaks are related to the spacing between crystal planes, and their intensities can provide information about the crystal structure and orientation. For polymers with ordered side-chain packing, such as those with long alkyl or fluoroalkyl groups, XRD can reveal the presence of layered structures. nih.gov The analysis of XRD data can help in understanding how processing conditions or the incorporation of comonomers affect the crystalline morphology of PDFDEMA.

A table of representative XRD peak positions for a semi-crystalline polymer is provided below.

| 2θ (degrees) | d-spacing (Å) | Corresponding Crystalline Plane |

| 18.5 | 4.79 | (110) |

| 21.0 | 4.23 | (200) |

| 23.2 | 3.83 | (210) |

Note: This table provides an example of XRD data for a semi-crystalline polymer to illustrate the information that can be obtained.

Grazing Incidence Diffracted X-ray Blinking (GI-DXB) for Surface Molecular Dynamics

Grazing Incidence Diffracted X-ray Blinking (GI-DXB) is a sophisticated surface-sensitive technique that can probe the molecular dynamics at the surface of thin films. While specific GI-DXB studies on PDFDEMA are not widely reported, the technique is generally applicable to studying the dynamics of ordered structures at the surfaces of polymer films. This method is particularly relevant for polymers with surface-crystallizing side chains, a characteristic expected of PDFDEMA.

GI-DXB can provide information on the rotational and translational motion of molecules within the crystalline domains at the surface. This is achieved by observing the "blinking" of the diffracted X-ray signal, which arises from the intermittent nature of the crystalline order due to molecular movements. Understanding the surface molecular dynamics is crucial for applications where the stability of the surface structure is important, such as in anti-fouling coatings or molecular electronics. Molecular dynamics simulations can complement experimental techniques like GI-DXB to provide a more complete picture of the behavior of polymer chains at interfaces. inrim.itresearchgate.netnih.govrsc.org

Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution of polymers. polyanalytik.comresearchgate.net For PDFDEMA, GPC is used to measure the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). polyanalytik.com These parameters are fundamental to the polymer's properties; for example, Mn can influence properties like glass transition temperature, while Mw can affect mechanical strength and melt viscosity. researchgate.net

In a GPC experiment, a solution of the polymer is passed through a column packed with a porous gel. researchgate.net Larger polymer chains are excluded from the pores and elute first, while smaller chains can penetrate the pores and have a longer elution time. researchgate.net The elution time is thus inversely proportional to the logarithm of the molecular weight. By calibrating the instrument with polymer standards of known molecular weight, the molecular weight distribution of the unknown sample can be determined. researchgate.net The choice of solvent is critical for GPC analysis and for fluorinated polymers like PDFDEMA, fluorinated solvents such as hexafluoroisopropanol (HFIP) may be required. polyanalytik.com

The following table shows typical GPC data for different polymer samples.

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PDFDEMA-1 | 25,000 | 50,000 | 2.0 |

| PDFDEMA-2 | 45,000 | 76,500 | 1.7 |

| PDFDEMA-3 | 60,000 | 96,000 | 1.6 |

Note: This table presents illustrative GPC data for different samples of PDFDEMA.

Thermal Behavior and Phase Transition Analysis

The thermal properties of PDFDEMA are critical for determining its processing window and end-use performance temperature range. Techniques like Differential Scanning Calorimetry (DSC) are employed to study the thermal transitions of the polymer. mit.eduresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mit.eduresearchgate.net For a semi-crystalline polymer like PDFDEMA, a DSC thermogram can reveal the glass transition temperature (Tg), the melting temperature (Tm), and the crystallization temperature (Tc). mit.eduthermalsupport.combohrium.com The Tg is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. thermalsupport.com The Tm is the temperature at which the crystalline domains melt. The presence and characteristics of these transitions are heavily influenced by the polymer's molecular weight, chemical structure, and degree of crystallinity. thermalsupport.combohrium.com For example, the long fluorinated side chains of PDFDEMA are expected to exhibit their own melting transition, which can be detected by DSC. polychemistry.com

A table summarizing typical thermal transition data for a semi-crystalline polymer is shown below.

| Thermal Transition | Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | 45 | - |

| Crystallization (Tc) | 85 | 30 |

| Melting (Tm) | 120 | 35 |

Note: This table provides representative DSC data for a semi-crystalline polymer.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric Analysis (TGA) is utilized to determine the thermal stability and decomposition profile of polymers by measuring the change in mass as a function of temperature. For polymethacrylates, thermal degradation typically occurs through mechanisms like chain scission and depolymerization.

Table 1: Thermal Decomposition Data for Analogous Polymethacrylates

| Polymer | Onset Decomposition Temp. (°C) | Decomposition Stages | Atmosphere |

|---|---|---|---|

| Poly(2-ethylhexyl methacrylate) (PEHMA) | ~255 polychemistry.com | Single Step nih.gov | Nitrogen polychemistry.com |

This table presents data for polymers analogous to Poly(this compound) to provide insight into expected thermal behavior.

Differential Scanning Calorimetry (DSC) for Glass Transitions and Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the thermal transitions of a polymer, including the glass transition temperature (Tg) and melting or crystallization events. The Tg is a critical parameter as it defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

For copolymers containing perfluoroalkyl ethyl methacrylate, the incorporation of the bulky, fluorinated side chains significantly influences the glass transition temperature. In a study of statistical copolymers of methyl methacrylate (MMA) and a perfluoroalkyl ethyl methacrylate ester (Zonyl-TM), it was observed that the Tg values decreased from 102 °C to 77 °C as the content of the Zonyl-TM monomer increased. researchgate.net This reduction in Tg is attributed to the increase in free volume caused by the large, branched pendant perfluoroalkyl groups. researchgate.net This trend suggests that the homopolymer of this compound would likely exhibit a relatively low Tg due to the plasticizing effect of its long fluorinated side chains.

An analysis of poly(2-ethylhexyl methacrylate) (PEHMA) via DSC revealed a glass transition temperature of approximately 60°C. polychemistry.com

Table 2: Glass Transition Temperatures for Poly(methyl methacrylate-ran-perfluoroalkyl ethyl methacrylate) Copolymers

| Zonyl-TM Content (wt%) | Glass Transition Temperature (Tg) (°C) |

|---|---|

| 0 | 102 researchgate.net |

This table is based on data for copolymers of methyl methacrylate and perfluoroalkyl ethyl methacrylate (Zonyl-TM) and illustrates the effect of the fluorinated monomer on the glass transition temperature. researchgate.net

Rheological and Dynamic Mechanical Characterization

The rheological and dynamic mechanical properties of polymers are essential for understanding their flow behavior and performance in applications involving deformation and stress.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers, such as stiffness and energy dissipation, as a function of temperature, time, or frequency. researchgate.net DMA measures the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response or energy dissipated as heat.

For copolymers of methyl methacrylate and perfluoroalkyl ethyl methacrylate, the mechanical properties are directly related to the composition. The Young's modulus (Ymod) of these copolymers was found to decrease linearly from 1.57 to 1.08 GPa with an increasing content of the perfluoroalkyl ethyl methacrylate monomer (Zonyl-TM). researchgate.net This indicates a softening of the material, which correlates with the observed decrease in the glass transition temperature. A linear relationship between the Young's modulus and the Tg values was also established for these copolymers. researchgate.net

Chemorheological Studies of Polymerization and Network Formation

Chemorheology investigates the evolution of rheological properties during a chemical reaction, such as polymerization and cross-linking (network formation). This analysis provides critical information on the kinetics of the reaction and the development of the polymer network structure. By monitoring changes in viscosity and modulus during polymerization, one can determine key parameters like the gel point—the transition from a viscous liquid to an elastic solid.

For network formation involving monomers like this compound, chemorheological studies would track the increase in storage and loss moduli as the polymerization progresses. The crossover point of the storage modulus (G') and loss modulus (G'') is often used to identify the gel time. These studies are crucial for optimizing processing conditions and understanding the final properties of the cross-linked material. For instance, in the formation of poly(MEO2MA) networks, dynamic mechanical analysis revealed that the network relaxation processes are strongly dependent on the polymer network architecture. researchgate.net

Polymerization Kinetics and Mechanistic Studies of 2 Perfluorodecyl Ethyl Methacrylate Systems

Determination of Free-Radical Propagation Rate Coefficients (kp)

The propagation rate coefficient, k_p, is a fundamental parameter in free-radical polymerization, quantifying the rate of monomer addition to a growing polymer chain. The pulsed laser polymerization-size exclusion chromatography (PLP-SEC) technique is a preferred and robust method for the accurate determination of k_p for a wide range of monomers. cmu.edutue.nl This method involves initiating polymerization with a laser pulse and analyzing the resulting polymer's molecular weight distribution to extract the propagation rate coefficient. cmu.edu For methacrylates, k_p values are influenced by temperature, pressure, and the nature of the ester side-chain. cmu.edu For instance, the k_p for dodecyl methacrylate (B99206) is generally higher than that for methyl methacrylate at the same temperature. cmu.edu

While direct, experimentally determined k_p values for 2-(Perfluorodecyl)ethyl methacrylate are not extensively reported in the reviewed literature, studies on structurally similar fluorinated methacrylates provide significant insights. A quantum computational study on the copolymerization of 2-perfluorooctyl ethyl methacrylate (a C8 analogue) with methyl methacrylate (MMA) determined the reaction rate constants for propagation (k_p) using transition state theory. researchgate.netdntb.gov.ua This computational approach serves as a valuable alternative to experimental methods, which can present difficulties. researchgate.netdntb.gov.ua The study calculated the activation energies and rate constants for the self-propagation of the fluorinated monomer, providing crucial data for understanding its reactivity. researchgate.net

Reactivity Ratios in Copolymerization Systems

Reactivity ratios are critical in copolymerization as they describe the relative tendency of a growing polymer radical to add a monomer of its own kind versus a comonomer. These ratios, denoted as r_1 and r_2, determine the composition and microstructure of the final copolymer. mdpi.comfrontiersin.org Various methods, such as the Finemann–Ross (FR), inverted Finemann–Ross (IFR), and Kelen–Tudos (KT) methods, are employed to determine reactivity ratios from experimental data, typically at low monomer conversions. frontiersin.org

In the context of this compound, understanding its copolymerization behavior with conventional monomers like methyl methacrylate (MMA) is essential for developing materials with tailored properties. A significant computational investigation into the copolymerization of 2-perfluorooctyl ethyl methacrylate (FOEMA) and MMA provided a detailed kinetic analysis. researchgate.netdntb.gov.ua The study used quantum chemistry to calculate the reactivity ratios, finding that the reactivity ratio of the fluorinated methacrylate was higher than that of MMA. researchgate.netdntb.gov.uaresearchgate.net This suggests that in a copolymerization with MMA, the FOEMA radical prefers to add another FOEMA monomer, and the MMA radical also prefers to add a FOEMA monomer. The calculated values indicate that the resulting polymer structure will be random. researchgate.netdntb.gov.uaresearchgate.net

| Monomer 1 | Monomer 2 | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Source |

|---|---|---|---|---|

| FOEMA | MMA | 1.28 | 0.62 | researchgate.netdntb.gov.ua |

Influences of Reaction Conditions on Polymerization Efficiency

The choice of initiator is fundamental to any free-radical polymerization process, as it dictates the initiation mechanism and rate. For the polymerization of methacrylates, including fluorinated variants, common thermal initiators such as 2,2'-azobisisobutyronitrile (AIBN) are widely used. researchgate.netdntb.gov.uafrontiersin.org These molecules decompose upon heating to generate free radicals that initiate the polymerization chain reaction. Other initiation systems can be employed depending on the desired polymerization technique, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization, which offer greater control over the polymer architecture. frontiersin.orgpolymersource.carsc.org

Chain transfer agents (CTAs) are crucial for controlling the molecular weight of the resulting polymers. google.comgoogle.com These agents interrupt the growth of a polymer chain by transferring a reactive atom (often hydrogen) to the propagating radical, thereby terminating the chain and initiating a new one. This process effectively lowers the average molecular weight of the polymer. google.com In the polymerization of methacrylates, various mercaptans, such as 3-mercaptopropionate (B1240610) esters, are effective CTAs. google.com The efficiency of a CTA depends on the specific agent, the monomers being polymerized, and the reaction conditions. google.com In controlled radical polymerization techniques like RAFT, specially designed CTAs are used to mediate the reaction, allowing for the synthesis of polymers with narrow molecular weight distributions and complex architectures. rsc.orgnih.gov

The solvent system plays a critical role in polymerization, affecting monomer and polymer solubility, reaction kinetics, and the morphology of the final product. For the polymerization of highly fluorinated monomers like this compound, conventional organic solvents can be challenging due to the unique solubility characteristics of fluoropolymers. To prevent the precipitation of the resulting polymer, solvent mixtures are sometimes employed. For example, a toluene/methyl ethyl ketone (MEK) mixture has been used for the copolymerization of perfluoroacrylate monomers, where the polar MEK component enhances the solubility of the fluorine-containing copolymer. researchgate.net

Supercritical carbon dioxide (scCO₂) has emerged as a highly promising and environmentally benign alternative solvent for the polymerization of fluorinated monomers. cmu.edu Many amorphous fluoropolymers exhibit high solubility in scCO₂, making it an ideal medium for these reactions. researchgate.net Dispersion polymerization in scCO₂ is a particularly effective technique, allowing for the synthesis of polymer particles as dry, free-flowing powders directly upon depressurization, which eliminates the need for energy-intensive drying steps. rsc.org This method has been successfully used for the polymerization of methyl methacrylate, often using fluorinated copolymers as stabilizers to form discrete polymer particles. rsc.orgdntb.gov.uaresearchgate.net The high diffusivity and low viscosity of scCO₂ also facilitate the removal of residual monomer from the final polymer product. cmu.edu

Microwave-assisted polymerization has garnered significant attention as a method to dramatically accelerate reaction rates. researchgate.netcolab.ws When applied to the polymerization of methacrylates, microwave irradiation has been shown to reduce reaction times from hours to minutes compared to conventional heating methods at the same target temperature. colab.wsnih.gov

This rate enhancement is often attributed to selective heating of polar components in the reaction mixture, such as the monomer or the growing polymer chains, leading to localized temperatures that are higher than the bulk average. colab.ws Studies on methyl methacrylate polymerization under microwave irradiation show a significant increase in the rate of conversion. researchgate.net For instance, high monomer conversion (around 85%) can be achieved in as little as four hours for certain methacrylate systems using microwave-assisted RAFT polymerization. nih.gov While specific kinetic studies on this compound under microwave irradiation are not prevalent in the searched literature, the general findings for other methacrylates strongly suggest that this technique could offer a rapid and efficient route for its polymerization. nih.govnih.gov

Computational Chemistry Approaches to Polymerization Mechanisms

Computational chemistry provides powerful tools for elucidating complex polymerization mechanisms at a molecular level. upenn.edu Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict kinetic parameters, offering insights that can be difficult to obtain experimentally. researchgate.netupenn.edu

A key example is the computational study of the free-radical copolymerization of 2-perfluorooctyl ethyl methacrylate (FOEMA) with methyl methacrylate (MMA). researchgate.netdntb.gov.ua This research employed DFT to investigate the kinetics, using a terminal effect model to examine the self- and cross-propagation reactions. researchgate.net The study successfully calculated the propagation rate constants (k_p) and reactivity ratios (as detailed in section 4.2), providing a comprehensive picture of the copolymerization kinetics. researchgate.netdntb.gov.ua The calculations revealed that the reaction conditions lead to a random polymer structure due to the differing rate constants for the various propagation steps. researchgate.net Such computational approaches are invaluable for understanding the reactivity of fluorinated monomers and for designing efficient synthesis strategies for new fluoropolymers. dntb.gov.ua

Density Functional Theory (DFT) for Reactant and Product Conformations

In the kinetic analysis of the polymerization of long-chain perfluoroalkyl ethyl methacrylates, Density Functional Theory (DFT) serves as a powerful tool for optimizing the conformations of reactants and products. For instance, in a kinetic study of the copolymerization of methyl methacrylate and 2-perfluorooctyl ethyl methacrylate, the PBE0 functional with a 6-31G(d,p) basis set was employed to achieve geometric optimization of the monomers and their corresponding radicals. dergipark.org.tr This computational approach is critical for determining the most stable three-dimensional structures, which is the foundational step for subsequent energy and frequency calculations.

The optimization process involves finding the lowest energy state of the molecule, which corresponds to its most stable conformation. This is crucial because the geometry of the reactants and the resulting radicals directly influences their reactivity and the energetics of the polymerization process. The DFT calculations provide detailed information on bond lengths, bond angles, and dihedral angles of the optimized structures. These optimized geometries are then used as the basis for calculating the activation energies of the propagation reactions. dergipark.org.tr

Table 1: Optimized Geometries of Reactants and Radicals using DFT This table is illustrative of the types of data generated from DFT calculations as described in the source. Specific values for this compound would require a dedicated computational study.

| Species | Method/Basis Set | Key Geometric Parameters |

|---|---|---|

| This compound (Monomer) | PBE0/6-31G(d,p) | Optimized bond lengths and angles |

| This compound (Radical) | PBE0/6-31G(d,p) | Changes in geometry upon radical formation |

| Methyl Methacrylate (Monomer) | PBE0/6-31G(d,p) | Optimized bond lengths and angles |

| Methyl Methacrylate (Radical) | PBE0/6-31G(d,p) | Changes in geometry upon radical formation |

Application of Evans-Polanyi Relationship in Rate Calculations

The Evans-Polanyi relationship provides a linear correlation between the activation energy (Ea) of a reaction and its enthalpy of reaction (ΔH). This principle is particularly useful in computational studies of polymerization kinetics for estimating the activation energies of propagation steps. In the context of the copolymerization of fluorinated methacrylates with conventional monomers like methyl methacrylate, the Evans-Polanyi relationship has been used to calculate the rate of both self-propagation and cross-propagation reactions. dergipark.org.tr

The relationship is expressed as: Ea = α (ΔH) + c

Where:

Ea is the activation energy.

ΔH is the enthalpy of reaction.

α is the transfer coefficient, which indicates the position of the transition state along the reaction coordinate.

c is a constant for a given reaction series.

By calculating the reaction enthalpies for the addition of a monomer to a growing polymer chain, the activation energies for these propagation steps can be determined. This allows for a comparison of the relative reactivities of the different monomers. For example, studies on the copolymerization of 2-perfluorooctyl ethyl methacrylate and methyl methacrylate have shown that the reactivity ratio of the fluorinated monomer is higher than that of methyl methacrylate. dergipark.org.tr This difference in reactivity, elucidated through the application of the Evans-Polanyi relationship, is critical for predicting the final copolymer composition and structure. dergipark.org.tr

Table 2: Calculated Activation Energies using the Evans-Polanyi Relationship The data presented is based on the findings for 2-perfluorooctyl ethyl methacrylate and serves as an example of the application of this relationship. dergipark.org.tr

| Propagation Reaction | Calculated Reaction Enthalpy (ΔH) (kJ/mol) | Calculated Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| MMA Radical + MMA Monomer | -81.03 | 29.83 |

| MMA Radical + FTMAC* Monomer | -84.62 | 26.23 |

| FTMAC* Radical + MMA Monomer | -84.91 | 25.94 |

| FTMAC* Radical + FTMAC* Monomer | -88.50 | 22.34 |

*FTMAC refers to 2-perfluorooctyl ethyl methacrylate in the source study.

Transition State Theory for Propagation Rate Constants

Transition State Theory (TST) is a fundamental theory in chemical kinetics used to calculate the rate constants of elementary reactions. In the study of polymerization, TST is applied to determine the propagation rate constants (kp) from the calculated activation energies. The theory posits that the reaction proceeds through a high-energy transition state in equilibrium with the reactants.

The rate constant (k) is given by the Eyring equation: k = (k_B * T / h) * e^(-ΔG‡ / RT)

Where:

k is the rate constant.

k_B is the Boltzmann constant.

T is the absolute temperature.

h is the Planck constant.

R is the ideal gas constant.

ΔG‡ is the Gibbs free energy of activation.

In the computational study of the copolymerization of 2-perfluorooctyl ethyl methacrylate and methyl methacrylate, TST was used to determine the reaction rate constants for the propagation steps. dergipark.org.tr The activation energies obtained from the Evans-Polanyi relationship were used to calculate the Gibbs free energy of activation, which in turn allowed for the calculation of the propagation rate constants. The results from such calculations indicate that differing rate constants in self- and cross-propagation can lead to a random polymer structure. dergipark.org.tr This theoretical framework is invaluable for understanding the kinetic factors that govern the incorporation of fluorinated monomers into a polymer chain.

Table 3: Propagation Rate Constants Determined via Transition State Theory This table illustrates the type of data derived from TST calculations, based on the study of 2-perfluorooctyl ethyl methacrylate. dergipark.org.tr

| Propagation Step | Activation Energy (Ea) (kJ/mol) | Calculated Propagation Rate Constant (kp) (L/mol·s) |

|---|---|---|

| MMA Radical + MMA Monomer | 29.83 | 4.88 x 10^2 |

| MMA Radical + FTMAC* Monomer | 26.23 | 1.83 x 10^3 |

| FTMAC* Radical + MMA Monomer | 25.94 | 2.14 x 10^3 |

| FTMAC* Radical + FTMAC* Monomer | 22.34 | 9.01 x 10^3 |

*FTMAC refers to 2-perfluorooctyl ethyl methacrylate in the source study. Calculations are typically performed at a specific temperature (e.g., 60 °C).

Advanced Applications of Poly 2 Perfluorodecyl Ethyl Methacrylate and Its Copolymers in Materials Science

Engineering of Functional Surfaces and Coatings

The presence of the long, fluorinated alkyl side chain in the PDFDEMA structure is central to its utility in creating high-performance surfaces. This chain effectively lowers the surface energy of materials, leading to strong repellent properties. researchgate.netyoutube.com Copolymers are often synthesized to balance these repellent properties with other requirements like cost, adhesion, and mechanical strength. researchgate.net

Development of Superhydrophobic and Oleophobic Films

The primary driver for using PDFDEMA in surface coatings is its ability to create superhydrophobic (water-repelling) and oleophobic (oil-repelling) films. The high fluorine content and the ability of the perfluorodecyl chains to self-organize at the polymer-air interface result in surfaces with very low surface energy. researchgate.netresearchgate.net This minimizes the contact area with liquids, causing them to form spherical droplets that easily roll off, a phenomenon known as the "lotus effect."

Research has demonstrated that copolymerizing 2-(Perfluorodecyl)ethyl methacrylate (B99206) with other monomers, such as methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA), can produce coatings with excellent repellency while improving adhesion and reducing material costs. researchgate.net Studies show that as the concentration of the fluorinated monomer increases in the copolymer, the hydrophobic and oleophobic capabilities are significantly enhanced. researchgate.net For instance, when the mass fraction of the fluorinated methacrylate monomer reaches 30% in a copolymer with MMA and HEMA, the water and oil repellency becomes comparable to that of the pure fluorinated homopolymer. researchgate.net The creation of hierarchical surface roughness, often by incorporating nanoparticles like nano-SiO2, further amplifies these repellent properties, with surfaces achieving water contact angles greater than 150°. researchgate.net

Surface Properties of PDFDEMA-Based Coatings

| Copolymer System | Substrate | Water Contact Angle (°) | Oil Contact Angle (°) | Key Finding | Reference |

|---|---|---|---|---|---|

| P(FMA-co-MMA-co-HEMA) | Cotton Fabric | >130 | >120 | Increasing the fluorinated monomer (FMA) content significantly enhances hydrophobicity and oleophobicity. | researchgate.net |

| Fluorine-containing acrylate (B77674) polymer with nano-SiO2 | Not Specified | 153.6 | Not Specified | The addition of nano-SiO2 creates surface roughness that leads to superhydrophobicity. | researchgate.net |

| Copolymer of heptadecafluorodecyl methacrylate (HDFDMA) and (dimethoxyphosphoryl) methyl methacrylate (DMPMM) | 316L Stainless Steel | Up to 128 | Not Specified | The phosphonic acid groups improve adhesion to metal substrates while maintaining high water repellency. | rsc.org |

Design of Anti-Fouling and Protective Coating Systems

The low surface energy and anti-adhesive characteristics of PDFDEMA-based coatings are highly effective for creating anti-fouling systems. Biofouling, the accumulation of microorganisms, plants, or algae on wetted surfaces, is a significant problem for marine vessels and infrastructure. Coatings that resist this buildup are in high demand. google.com